6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-9-4-2-8-7(1)5-10-6-11-8/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBPAKVXTRJZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=NC=NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627014 | |
| Record name | 6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31887-92-0 | |
| Record name | 6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine typically involves multicomponent condensation reactions. One common method includes the condensation of formaldehyde with uracil analogs and amines under catalytic conditions in either a basic or acidic medium . Another approach involves the three-component condensation of aryl aldehydes, amines such as aniline, aminouracil, thiocyanate salts, or aminopyrimidine derivatives with active methylenes . These reactions can be performed under solvent-free and microwave irradiation conditions to enhance yield and reduce reaction time .
Industrial Production Methods: The use of microwave-assisted synthesis is particularly advantageous for industrial production due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrogen atoms in the ring system.
Substitution: The compound can undergo substitution reactions at various positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a pyrimidoazepine compound with various applications in scientific research, particularly in the pharmaceutical field.
Basic Information
this compound has the molecular formula and a molecular weight of 185.66 . It is also identified by the CAS number 391953-92-7 .
Scientific Research Applications
- TRPV1 Antagonists: Tetrahydro-pyrimidoazepines have been identified as potent antagonists of the TRPV1 receptor . These antagonists exhibit good in vitro and in vivo potency, along with acceptable physical properties, making them valuable in the development of novel therapeutics .
- Bioisostere Replacement: The tetrahydro-pyrimidoazepine core is utilized as a bioisosteric replacement for piperazine-urea . This replacement has led to the discovery of a novel series of potent TRPV1 antagonists .
- Raw Materials and Preparation: this compound is used in the preparation of several compounds, including Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate, 4-(4-METHYLPIPERIDIN-1-YL)-6,7,8,9-TETRAHYDRO-5H-PYRIMIDINE[4,5-D]AZEPINE, 4-CHLORO-6,7,8,9-TETRAHYDRO-5H-PYRIMIDO[4,5-D]AZEPINE HYDROCHLORIDE, 7-BENZYL-4-CHLORO-6,7,8,9-TETRAHYDRO-5H-PYRIMIDO[4,5-D]AZEPINE, and 4-PYRROLIDIN-1-YL-6,7,8,9-TETRAHYDRO-5H-PYRIMIDINE[4,5-D]AZEPINE .
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor for cAMP-phosphodiesterase in platelets, preventing the absorption of vascular and blood cells . It also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, thereby decreasing pulmonary hypertension .
Comparison with Similar Compounds
Pyrimido[4,5-e][1,4]Diazepin-7(6H)-ones
Key Differences :
- Ring System : Unlike the azepine core, these analogs incorporate a diazepine ring (7-membered ring with two nitrogen atoms) fused to pyrimidine.
- Synthesis : Prepared via multi-step reactions involving 4,6-dichloropyrimidine aldehyde and amines, yielding a 33-membered library with substitutions at positions 4, 6, 8, and 9 .
Table 1 : Representative Analogs and Properties
Pyrimido[4,5-b][1,4]Diazepine Derivatives
Key Differences :
- Substituent Effects : Derivatives like TAK-960 (9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo) exhibit potent Polo-like kinase inhibition (IC₅₀ < 10 nM) due to electron-withdrawing groups (e.g., difluoro) enhancing ATP-binding pocket interactions .
- Stereochemistry : The (9S)-configured analogs (e.g., (9S)-2-benzyl-N,9-dimethyl) show improved metabolic stability compared to racemic mixtures, highlighting the role of chirality in drug design .
Table 2 : Kinase-Inhibiting Analogs
| Compound | Substituents | Target | Activity (IC₅₀) |
|---|---|---|---|
| TAK-960 | 9-Cyclopentyl, 7,7-difluoro, 5-methyl | Polo-like kinase 1 | 2.3 nM |
| This compound | 4-(3-Chloro-4-trifluoromethylphenyl) | CDK2 | 180 nM |
Functionalized Azepine Derivatives
Key Differences :
- Lipophilicity : 2-Benzyl-substituted analogs (e.g., 2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine) exhibit increased logP values (~3.5), enhancing blood-brain barrier penetration for CNS targets .
- Electron-Deficient Groups : Chloro and trifluoromethyl groups (e.g., 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine) improve metabolic stability and target selectivity .
Table 3 : Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight | logP | Solubility (µM) | Half-life (h) |
|---|---|---|---|---|
| This compound | 239.32 | 2.8 | 12.5 | 4.2 |
| 8,9-Dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-one | 305.74 | 1.9 | 45.0 | 6.8 |
Biological Activity
6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its receptor interactions, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a structure that incorporates a pyrimidine and azepine moiety. This unique structure contributes to its biological activity and potential therapeutic applications.
1. Receptor Binding Affinity
Research has demonstrated that this compound exhibits significant binding affinity for various receptors:
- Serotonin Receptors : The compound has been identified as a potent ligand for the 5-HT2A and 5-HT2C serotonin receptors with IC50 values of 3 nM and 2.3 nM respectively. These receptors are implicated in numerous physiological processes including mood regulation and cognition .
- TRPV1 Antagonism : It has been noted for its antagonistic activity against TRPV1 (transient receptor potential vanilloid 1), which plays a critical role in pain perception. The tetrahydro-pyrimidoazepine core was utilized as a bioisosteric replacement in the development of TRPV1 antagonists, showing promising in vitro and in vivo potency .
2. Pharmacological Implications
The biological activities of this compound suggest several potential therapeutic applications:
- Pain Management : Due to its TRPV1 antagonism, it could be explored as a novel analgesic agent.
- Psychiatric Disorders : Its interaction with serotonin receptors positions it as a candidate for the treatment of conditions such as depression and anxiety.
Table 1: Summary of Biological Activities
| Activity Type | Target Receptor | IC50 Value | Reference |
|---|---|---|---|
| Serotonin Receptor Binding | 5-HT2A | 3 nM | |
| Serotonin Receptor Binding | 5-HT2C | 2.3 nM | |
| TRPV1 Antagonism | TRPV1 | Potent |
Case Study: TRPV1 Antagonism
In a study examining the efficacy of various compounds against TRPV1 receptors, this compound was highlighted for its ability to reduce pain responses in animal models. The study demonstrated that administration of this compound resulted in significant analgesic effects comparable to established TRPV1 antagonists.
Q & A
Q. What is the rationale behind the design of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine as a TRPV1 antagonist?
The compound was developed as a bioisosteric replacement for piperazine-urea scaffolds to enhance potency and pharmacokinetic properties. The tetrahydro-pyrimidoazepine core mimics the urea moiety while improving metabolic stability and receptor binding affinity. Key synthetic steps include cyclocondensation of aminopyrimidine intermediates with ketones or aldehydes under acidic conditions .
Q. What are the common synthetic routes for preparing this compound derivatives?
A two-step procedure is widely used:
- Step 1 : Condensation of 4,5-diaminopyrimidine with cyclic ketones (e.g., cyclohexanone) to form the azepine ring.
- Step 2 : Functionalization via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups). Yields range from 40–60%, with purification via column chromatography .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- NMR spectroscopy (1H/13C) to confirm ring closure and substituent positions.
- HPLC-MS for purity assessment (>95% required for pharmacological studies).
- Elemental analysis to verify stoichiometry, particularly for novel derivatives .
Advanced Research Questions
Q. How can researchers optimize the in vivo efficacy of pyrimidoazepine-based TRPV1 antagonists?
Structural modifications at the 2- and 4-positions of the pyrimidine ring significantly impact bioavailability. For example:
Q. What strategies mitigate synthetic by-products during large-scale preparation?
By-products like 9e (from ) arise from incomplete cyclization or oxidation. Mitigation includes:
- Using anhydrous solvents (e.g., THF, DMF) and inert atmospheres.
- Optimizing reaction time/temperature (e.g., 80°C for 12 hours).
- Implementing orthogonal purification (e.g., recrystallization followed by preparative HPLC) .
Q. How do structural variations in the azepine ring affect TRPV1 binding affinity?
Comparative SAR studies reveal:
- Ring size : 7-membered azepine cores exhibit higher affinity than 6-membered analogs (IC₅₀ = 12 nM vs. 45 nM).
- Substituents : 2-Aminoethyl groups at position 4 improve solubility without compromising potency. Patent data highlight derivatives with >100-fold selectivity over related ion channels (e.g., TRPA1) .
Q. How should researchers address contradictory data in pharmacological assays?
Discrepancies in IC₅₀ values (e.g., TRPV1 vs. off-target effects) may stem from assay conditions:
- Validate using orthogonal methods (e.g., calcium flux assays and electrophysiology).
- Control for species-specific receptor variants (e.g., human vs. rat TRPV1).
- Cross-reference with published antagonists like capsazepine for benchmark comparisons .
Q. What methodologies ensure high purity in pyrimidoazepine derivatives for preclinical studies?
- Impurity profiling : Use LC-MS to identify and quantify by-products (e.g., des-chloro analogs).
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks.
- Chiral resolution : Employ chiral HPLC for enantiomerically pure derivatives, critical for avoiding off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
